7-Tetradecene
Overview
Description
7-Tetradecene is an organic compound with the molecular formula C₁₄H₂₈ . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is also known by its IUPAC name, Tetradec-7-ene . It exists in different stereoisomeric forms, including the (E)- and (Z)- isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Tetradecene can be synthesized through various methods, one of which involves the metathesis reaction . In this process, alkenes are transformed into other alkenes with the help of a catalyst, typically a transition metal complex . The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is often produced through hydroformylation of post-metathesis products. This involves the addition of a formyl group (CHO) to the alkene, using rhodium-based catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Tetradecene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or alcohols.
Reduction: This reaction involves the addition of hydrogen, converting the double bond into a single bond, resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include and .
Reduction: Common reagents include in the presence of a .
Substitution: Common reagents include and .
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
7-Tetradecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Tetradecene varies depending on the specific reaction or application. In hydroformylation, for example, the compound reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form aldehydes. The molecular targets and pathways involved include the activation of the double bond and the formation of a metal-alkyl complex .
Comparison with Similar Compounds
7-Tetradecene can be compared with other similar alkenes, such as:
- 1-Hexadecene (C₁₆H₃₂)
- 1-Octadecene (C₁₈H₃₆)
- 1-Dodecene (C₁₂H₂₄)
Uniqueness: this compound is unique due to its specific chain length and position of the double bond, which confer distinct chemical properties and reactivity compared to other alkenes .
Properties
IUPAC Name |
(E)-tetradec-7-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDIXSAEHLOROW-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020809 | |
Record name | (E)-7-tetradecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 7-Tetradecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11316 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10374-74-0, 41446-63-3 | |
Record name | Tetradec-7-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Tetradecene, (7E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-7-tetradecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradec-7-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-TETRADECENE, (7E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3074NJ3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 7-Tetradecene has the molecular formula C14H28 and a molecular weight of 196.37 g/mol.
A: Yes, researchers commonly use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. These methods provide information about its structure, purity, and composition. [, , , , ]
A: this compound often serves as a product in olefin metathesis reactions, particularly the self-metathesis of 1-octene. Various catalysts, including tungsten-based and ruthenium-based complexes, can facilitate this transformation. [, , , ]
A: Different catalysts exhibit varying activity and selectivity in the metathesis of 1-Octene to this compound. For instance, ruthenium-based catalysts, especially those of the Grubbs-type, are known for their high activity and selectivity in producing this compound. The choice of catalyst can also influence the reaction conditions, such as temperature and solvent requirements. [, , ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 1-Octene metathesis using tungsten-based catalysts. These studies provide insights into the reaction pathway, intermediates, and the influence of different ligands on catalytic activity. []
A: While this compound itself is not extensively studied for its environmental impact, it can be derived from renewable sources like vegetable oils, making it potentially more sustainable than petroleum-derived alternatives. [, ]
A: Gas Chromatography (GC), often coupled with a suitable detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a common technique for quantifying this compound in reaction mixtures. These methods allow for separation and quantification of different components based on their retention times and detector responses. [, , , ]
A: Numerous resources support researchers in this field. These include databases of chemical information (e.g., NIST, Reaxys), computational chemistry software packages (e.g., Gaussian, GAMESS), and access to specialized analytical instrumentation (e.g., GC-MS, NMR). [, ]
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